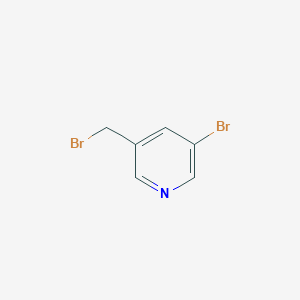

3-Bromo-5-(bromomethyl)pyridine

説明

特性

IUPAC Name |

3-bromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQDEUJYFUHVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565664 | |

| Record name | 3-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145743-85-7 | |

| Record name | 3-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)pyridine (CAS: 145743-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(bromomethyl)pyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive benzylic bromide and a bromine-substituted pyridine ring, allows for diverse and regioselective chemical modifications. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a crucial intermediate in the synthesis of complex organic molecules. While its role in the preparation of pharmaceutical compounds is frequently cited, specific examples in publicly available literature are limited, highlighting an area for further investigation.

Chemical and Physical Properties

3-Bromo-5-(bromomethyl)pyridine is a solid at room temperature with a molecular formula of C₆H₅Br₂N.[1] Its key chemical and physical properties are summarized in the table below. There is some discrepancy in the literature regarding its physical state, with some sources describing it as a colorless liquid.[2] This may be due to impurities or observation at an elevated temperature.

| Property | Value | Reference |

| CAS Number | 145743-85-7 | [2] |

| Molecular Formula | C₆H₅Br₂N | [2] |

| Molecular Weight | 250.92 g/mol | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 277.3 °C at 760 mmHg | [2] |

| Density | 1.955 g/cm³ | [2] |

| Flash Point | 121.5 °C | [2] |

| LogP | 2.739 | [2] |

| Storage Temperature | 2-8 °C |

Synthesis

A plausible synthetic pathway is the radical bromination of 3-bromo-5-methylpyridine, which itself can be synthesized from 3,5-lutidine.

Proposed Synthesis of 3-Bromo-5-methylpyridine (Precursor)

The synthesis of the precursor, 3-bromo-5-methylpyridine, can be achieved through various methods. One common approach involves the Sandmeyer reaction of 3-amino-5-methylpyridine.

Proposed Synthesis of 3-Bromo-5-(bromomethyl)pyridine

The conversion of 3-bromo-5-methylpyridine to 3-Bromo-5-(bromomethyl)pyridine can be accomplished via a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a common reagent for this transformation, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

Caption: Proposed two-step synthesis of 3-Bromo-5-(bromomethyl)pyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for benzylic bromination and should be optimized for safety and yield.

Materials:

-

3-Bromo-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Bromo-5-(bromomethyl)pyridine.

Reactivity and Potential Applications in Drug Development

3-Bromo-5-(bromomethyl)pyridine is a versatile intermediate due to its two distinct reactive sites. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo substituent on the pyridine ring can participate in various cross-coupling reactions.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)pyridine is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its bifunctional nature, featuring both a bromo substituent on the pyridine ring and a bromomethyl group, makes it a versatile reagent for introducing the 3-bromo-5-pyridinylmethyl moiety into a wide range of molecules. This is particularly relevant in the synthesis of pharmaceutical and agrochemical compounds, where the pyridine scaffold is a common pharmacophore. Understanding the physical properties of this compound is critical for its proper handling, storage, reaction setup, and purification. This guide provides a comprehensive overview of its key physical characteristics, supported by standard experimental protocols for their determination.

Chemical Identity and Nomenclature

A clear understanding of the compound's structure and nomenclature is fundamental for its unambiguous identification.

3-Bromo-5-(bromomethyl)pyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, structure, and identification of 3-Bromo-5-(bromomethyl)pyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The nomenclature and structural representation of a chemical compound are fundamental to its application in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system to avoid ambiguity.

The IUPAC name for the compound is 3-bromo-5-(bromomethyl)pyridine .[1][2] It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a bromomethyl group at the 5-position.

Key Identifiers:

Physicochemical Properties

A summary of the key quantitative data for 3-Bromo-5-(bromomethyl)pyridine is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 250.92 g/mol | [2][3] |

| Physical Form | Solid | [1][2] |

| Purity | 98% | [1][2] |

| Boiling Point | 277.312 °C at 760 mmHg | [3] |

| Flash Point | 121.514 °C | [3] |

| Density | 1.955 g/cm³ | [3] |

| Refractive Index | 1.613 | [3] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of 3-Bromo-5-(bromomethyl)pyridine are typically found in peer-reviewed scientific literature and patents. The provided search results do not contain specific, detailed experimental methodologies. Researchers seeking to utilize this compound should refer to chemical synthesis databases and journals for validated protocols. Generally, its synthesis would involve the bromination of a corresponding lutidine derivative. Its use as an intermediate often involves nucleophilic substitution reactions at the bromomethyl group.

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of 3-Bromo-5-(bromomethyl)pyridine.

Caption: 2D structure of 3-Bromo-5-(bromomethyl)pyridine.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)pyridine from 3,5-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 3-Bromo-5-(bromomethyl)pyridine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3,5-lutidine. The synthesis involves an initial electrophilic aromatic bromination of the pyridine ring, followed by a selective free-radical bromination of the methyl group. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The conversion of 3,5-lutidine to 3-Bromo-5-(bromomethyl)pyridine is most effectively achieved through a two-step process. Direct multi-bromination or lack of selectivity can be problematic in a single-step approach. The outlined strategy ensures high yields and purity of the final product.

The overall transformation is as follows:

Step 1 involves the selective electrophilic bromination of 3,5-lutidine at the 3-position of the pyridine ring to yield 3-bromo-5-methylpyridine.

Step 2 is a free-radical bromination of the methyl group of 3-bromo-5-methylpyridine using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator. This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3,5-Lutidine |  | C₇H₉N | 107.15 | Colorless liquid | -9 | 169-170 | 0.939[1] |

| 3-Bromo-5-methylpyridine |  | C₆H₆BrN | 172.02 | Colorless liquid | N/A | 197.4 | 1.4869[2][3] |

| 3-Bromo-5-(bromomethyl)pyridine |  | C₆H₅Br₂N | 250.92 | Solid | N/A | 277.3 | 1.955[4] |

Table 1: Physicochemical data of compounds in the synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylpyridine from 3,5-Lutidine

The selective monobromination of the electron-deficient pyridine ring in 3,5-lutidine can be challenging. A common approach for the bromination of pyridines involves harsh conditions. An effective method adapted from the bromination of similar pyridine derivatives is detailed below.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Lutidine | 107.15 | 10.7 g | 0.1 |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Table 2: Reagents for the synthesis of 3-Bromo-5-methylpyridine.

Procedure:

-

In a well-ventilated fume hood, carefully add 3,5-lutidine (10.7 g, 0.1 mol) to 50 mL of concentrated sulfuric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The addition should be done slowly while cooling the flask in an ice bath.

-

Once the addition is complete, slowly add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition of bromine, the reaction mixture is heated to 130-140 °C and stirred vigorously for 8 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (approx. 200 g).

-

The acidic solution is then neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

-

The aqueous mixture is extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford 3-bromo-5-methylpyridine as a colorless liquid.

Expected Yield: 60-70%

Step 2: Synthesis of 3-Bromo-5-(bromomethyl)pyridine from 3-Bromo-5-methylpyridine

This step involves a free-radical chain reaction initiated by AIBN. The reaction is selective for the benzylic hydrogens of the methyl group.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-methylpyridine | 172.02 | 17.2 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon Tetrachloride | 153.82 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Table 3: Reagents for the synthesis of 3-Bromo-5-(bromomethyl)pyridine.

Procedure:

-

To a solution of 3-bromo-5-methylpyridine (17.2 g, 0.1 mol) in carbon tetrachloride (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (18.7 g, 0.105 mol) and AIBN (0.164 g, 0.001 mol).

-

The reaction mixture is heated to reflux (approximately 77 °C) and stirred for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

-

The filtrate is washed with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to give the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield 3-bromo-5-(bromomethyl)pyridine as a solid.

Expected Yield: 75-85%

Reaction Mechanism

The benzylic bromination in Step 2 proceeds via a free-radical chain mechanism, which is depicted in the following workflow.

References

Spectroscopic Profile of 3-Bromo-5-(bromomethyl)pyridine: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(bromomethyl)pyridine, a key intermediate in pharmaceutical and materials science research. The information presented herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-5-(bromomethyl)pyridine. This data is crucial for the unambiguous identification and characterization of the molecule.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Pyridine-H2 | 8.63 | d | 1H | Ar-H |

| Pyridine-H4 | 8.00 | t | 1H | Ar-H |

| Pyridine-H6 | 8.63 | d | 1H | Ar-H |

| CH₂Br | 4.54 | s | 2H | -CH₂- |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Pyridine-C5 | 137.9 | Ar-C |

| Pyridine-C3 | 122.5 | Ar-C |

| Pyridine-C2 | 150.9 | Ar-C |

| Pyridine-C6 | 148.4 | Ar-C |

| Pyridine-C4 | 139.6 | Ar-C |

| CH₂Br | 30.7 | -CH₂- |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Interpretation |

| C-H stretch (aromatic) | 3050-3150 | Aromatic C-H |

| C-H stretch (aliphatic) | 2920-2980 | Aliphatic C-H |

| C=N stretch | 1570-1620 | Pyridine ring |

| C=C stretch | 1450-1500 | Pyridine ring |

| C-Br stretch | 600-700 | Alkyl bromide |

| C-Br stretch | 1000-1100 | Aryl bromide |

| Mass Spectrometry (MS) | m/z | Interpretation |

| 250, 252, 254 | [M]⁺ | Molecular ion peak (presence of two bromine isotopes) |

| 171, 173 | [M-Br]⁺ | Loss of a bromine atom |

| 92 | [M-Br-Br]⁺ | Loss of both bromine atoms |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are the detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample of 3-Bromo-5-(bromomethyl)pyridine was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed on a Shimadzu GCMS-QP2010 Ultra system using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like 3-Bromo-5-(bromomethyl)pyridine is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)pyridine is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly for the preparation of novel pyridine-based compounds in medicinal chemistry and materials science. Its structure incorporates two distinct reactive sites: a bromine atom on the pyridine ring and a bromomethyl group. This guide provides a comprehensive overview of the reactivity and stability of 3-Bromo-5-(bromomethyl)pyridine, presenting key chemical properties, reaction profiles, and stability considerations.

Chemical and Physical Properties

3-Bromo-5-(bromomethyl)pyridine is a solid at room temperature and is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 145743-85-7 | [1] |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 277.3 °C at 760 mmHg | [1] |

| Flash Point | 121.5 °C | [1] |

| Density | 1.955 g/cm³ | [1] |

| LogP | 2.30 | |

| Purity (typical) | 98% |

Reactivity

The reactivity of 3-Bromo-5-(bromomethyl)pyridine is characterized by the distinct reactivity of its two bromine substituents. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo group on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Bromomethyl Group

The benzylic-like bromomethyl group is highly electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles.

Primary and secondary amines react with 3-Bromo-5-(bromomethyl)pyridine to form the corresponding aminomethyl derivatives.

Experimental Protocol (Representative): Reaction with a Secondary Amine (e.g., Piperidine)

-

Materials: 3-Bromo-5-(bromomethyl)pyridine (1.0 eq), piperidine (2.0 eq), ethanol or dimethylformamide (DMF).

-

Procedure: Dissolve 3-Bromo-5-(bromomethyl)pyridine in the chosen solvent. Add piperidine to the solution. Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess amine and salts. Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Logical Workflow for Nucleophilic Substitution with Amines

Caption: Workflow for the synthesis of 3-bromo-5-(aminomethyl)pyridine derivatives.

Thiols can react with the bromomethyl group to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol.

Experimental Protocol (Representative): Reaction with a Thiol (e.g., Thioglycolic acid)

-

Materials: 3-Bromo-5-(bromomethyl)pyridine (1.0 eq), thioglycolic acid (1.1 eq), sodium hydroxide, water, ethanol.

-

Procedure: Prepare a solution of sodium thioglycolate by dissolving thioglycolic acid in an aqueous solution of sodium hydroxide. To this, add a solution of 3-Bromo-5-(bromomethyl)pyridine in a water-miscible solvent like ethanol. Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC. Upon completion, the product can be extracted with an organic solvent and purified.[2]

Alkoxides react with 3-Bromo-5-(bromomethyl)pyridine to form ethers in a classic Williamson ether synthesis.

Experimental Protocol (Representative): Reaction with Sodium Methoxide

-

Materials: 3-Bromo-5-(bromomethyl)pyridine (1.0 eq), sodium methoxide (1.1 eq), anhydrous methanol.

-

Procedure: Prepare a solution of sodium methoxide in anhydrous methanol. To this solution, add 3-Bromo-5-(bromomethyl)pyridine. Reflux the reaction mixture for 1-3 hours, monitoring progress by TLC. After completion, cool the mixture, neutralize with a dilute acid, and remove the methanol under reduced pressure. The product can then be extracted and purified.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromo Position

The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

This reaction couples the bromopyridine with an organoboron compound, typically an arylboronic acid, to form a biaryl structure.

Experimental Protocol (Representative): Suzuki Coupling with Phenylboronic Acid

-

Materials: 3-Bromo-5-(bromomethyl)pyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₃PO₄ (2.0 eq), 1,4-Dioxane/Water (4:1).

-

Procedure: To a dry reaction vessel, add 3-Bromo-5-(bromomethyl)pyridine, phenylboronic acid, potassium phosphate, and the palladium catalyst. Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add the degassed solvent system. Heat the reaction mixture to 85-95 °C for 12-24 hours, monitoring by TLC or LC-MS. After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. The crude product is then purified by column chromatography.[3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.

Experimental Protocol (Representative): Buchwald-Hartwig Amination

-

Materials: 3-Bromo-5-(bromomethyl)pyridine (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.01-0.05 eq), Phosphine Ligand (e.g., BINAP, XPhos) (0.02-0.1 eq), NaOtBu (1.4 eq), Anhydrous Toluene.

-

Procedure: In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and sodium t-butoxide in a dry Schlenk tube. Add the 3-Bromo-5-(bromomethyl)pyridine and the amine, followed by the anhydrous solvent. Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction. Upon completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The organic layer is then dried, concentrated, and the product purified by chromatography.[4][5] A 60% yield has been reported for the reaction of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane using [Pd₂(dba)₃] and (±)-BINAP in toluene at 80°C for 4 hours.[4]

This reaction involves the coupling of the bromopyridine with a terminal alkyne to form an alkynylpyridine.

Experimental Protocol (Representative): Sonogashira Coupling

-

Materials: 3-Bromo-5-(bromomethyl)pyridine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Triethylamine (Et₃N), THF.

-

Procedure: To a degassed solution of 3-Bromo-5-(bromomethyl)pyridine in a mixture of THF and triethylamine, add the palladium and copper catalysts. Add the terminal alkyne dropwise and stir the reaction at room temperature until completion (monitored by TLC). The product is then worked up by removing the solvent, extracting with an organic solvent, and purifying by chromatography.[6]

Stability

The stability of 3-Bromo-5-(bromomethyl)pyridine is a critical consideration for its storage, handling, and use in synthesis.

| Stability Aspect | Observations and Considerations |

| Thermal Stability | While specific decomposition temperature data is not readily available, brominated aromatic compounds can decompose at elevated temperatures to release toxic fumes, including hydrogen bromide.[7][8] It is recommended to store the compound in a cool place. |

| Hydrolytic Stability | The bromomethyl group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of 3-bromo-5-(hydroxymethyl)pyridine. The rate of hydrolysis is generally slower in neutral or acidic conditions. The C-Br bond on the pyridine ring is generally stable to hydrolysis under typical synthetic conditions. |

| Photochemical Stability | Brominated aromatic compounds can undergo photodegradation upon exposure to UV light.[4] The primary degradation pathway often involves the cleavage of the C-Br bond.[4] It is advisable to store the compound protected from light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases should be avoided.[7] |

| Storage | Recommended storage is in a dry, cool (2-8 °C), and well-ventilated place, in a tightly sealed container under an inert atmosphere. |

Conclusion

3-Bromo-5-(bromomethyl)pyridine is a versatile building block with two distinct reactive centers that can be selectively functionalized. The bromomethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, while the bromo group on the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. Understanding the reactivity of each site allows for the strategic design of complex pyridine-containing molecules. Proper handling and storage are essential due to its reactivity and potential for degradation under heat, light, or in the presence of certain reagents. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromo-5-(bromomethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(bromomethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring both a reactive bromomethyl group and a bromine-substituted pyridine ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synonyms, chemical properties, and synthesis of 3-Bromo-5-(bromomethyl)pyridine. Furthermore, it details its application in the synthesis of prominent pharmaceutical agents, including BRD4 inhibitors and the antihistamine rupatadine, complete with experimental protocols and diagrams of relevant biological pathways.

Chemical Identity and Properties

3-Bromo-5-(bromomethyl)pyridine is a substituted pyridine derivative with the molecular formula C₆H₅Br₂N. For clarity in research and procurement, a comprehensive list of its synonyms and key identifiers is provided below.

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-(bromomethyl)pyridine |

| CAS Number | 145743-85-7[1][2] |

| Molecular Formula | C₆H₅Br₂N[1] |

| Molecular Weight | 250.92 g/mol [1] |

| Synonyms | 3-Bromo-5-bromomethyl-pyridine, 5-Bromo-3-(bromomethyl)pyridine, Pyridine, 3-bromo-5-(bromomethyl)-[1] |

A summary of the known physical and chemical properties of 3-Bromo-5-(bromomethyl)pyridine is presented in the following table. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| Boiling Point | 277.312°C at 760 mmHg[1] |

| Density | 1.955 g/cm³[1] |

| Flash Point | 121.514°C[1] |

| Refractive Index | 1.613[1] |

| Vapor Pressure | 0.008 mmHg at 25°C[1] |

Spectral Data (Representative)

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine ring and the methyl group.

-

¹³C NMR: The carbon NMR would display distinct signals for each of the unique carbon atoms in the molecule.

-

Mass Spectrum: The mass spectrum of 3-bromopyridine shows characteristic isotopic patterns for bromine.[4][5] A similar pattern would be expected for 3-Bromo-5-(bromomethyl)pyridine.

Synthesis of 3-Bromo-5-(bromomethyl)pyridine and Related Compounds

The synthesis of 3-Bromo-5-(bromomethyl)pyridine and its analogs typically involves multi-step sequences. While a direct and detailed protocol for 3-Bromo-5-(bromomethyl)pyridine is not widely published, the synthesis of the closely related and pharmaceutically important intermediate, 3-(bromomethyl)-5-methylpyridine hydrobromide , provides a well-documented and representative experimental procedure.[6]

Representative Experimental Protocol: Synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide[6]

This synthesis commences from 5-methylnicotinic acid and proceeds in a four-step sequence with an overall yield of approximately 66%.[6]

Step 1: Esterification of 5-methylnicotinic acid

-

5-methylnicotinic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.

Step 2: Reduction of the ester to 5-methyl-3-pyridinemetanol

-

The methyl 5-methylnicotinate is reduced using a suitable reducing agent, such as sodium borohydride, to yield 5-methyl-3-pyridinemetanol.

Step 3: Bromination of the alcohol

-

The alcohol is then converted to the corresponding bromide. A common method is treatment with hydrobromic acid.

Step 4: Formation of the hydrobromide salt

-

The final product, 3-(bromomethyl)-5-methylpyridine, is isolated as its hydrobromide salt.

A patent for the synthesis of the related precursor, 3-bromo-5-methylpyridine , describes a process involving the diazotization of 3-amino-5-methylpyridine in the presence of bromine.[7]

Experimental Procedure for 3-bromo-5-methylpyridine: [7]

-

3-amino-5-methylpyridine is treated with an acid to form a salt.

-

The solution is cooled to between -10 and 0°C.

-

Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite.

-

The pH of the solution is adjusted to alkaline, and the product is extracted with an organic solvent, dried, and concentrated to yield 3-bromo-5-methylpyridine.[7]

The following diagram illustrates a generalized synthetic workflow for producing substituted bromomethyl pyridines.

Applications in Drug Discovery

3-Bromo-5-(bromomethyl)pyridine is a valuable building block for the synthesis of various biologically active molecules. Its utility is highlighted by its role in the preparation of BRD4 inhibitors for oncology and the antihistamine rupatadine.

Synthesis of BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription.[8] Its overexpression is implicated in a variety of cancers, making it a promising therapeutic target.[8] Small molecule inhibitors of BRD4 have shown potential in preclinical and clinical studies.[9]

3-Bromo-5-(bromomethyl)pyridine and its analogs can be utilized in the synthesis of pyridone-based BRD4 inhibitors. The bromomethyl group serves as a reactive handle for attaching the pyridine core to a larger scaffold, while the bromo substituent on the pyridine ring can be used for further functionalization through cross-coupling reactions.

BRD4 functions by binding to acetylated lysine residues on histones, which leads to the recruitment of the positive transcription elongation factor b (P-TEFb) complex. This, in turn, promotes the transcription of target genes, including the oncogene c-Myc. Inhibition of BRD4 disrupts this process, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.

Synthesis of Rupatadine

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria. A key step in the synthesis of rupatadine involves the N-alkylation of desloratadine with a substituted bromomethyl pyridine, such as 3-(bromomethyl)-5-methylpyridine.

Rupatadine exerts its therapeutic effects through a dual mechanism of action. It is a potent and selective antagonist of the histamine H1 receptor, which blocks the effects of histamine released during an allergic reaction. Additionally, it antagonizes the platelet-activating factor (PAF) receptor, inhibiting PAF-induced inflammatory responses.

Experimental Workflow: N-alkylation Reaction

The following diagram illustrates a general experimental workflow for the N-alkylation of a secondary amine with a bromomethyl pyridine derivative, a key reaction in the synthesis of compounds like rupatadine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromo-5-(bromomethyl)pyridine | 145743-85-7 [sigmaaldrich.cn]

- 3. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]

- 4. Pyridine, 3-bromo- [webbook.nist.gov]

- 5. Pyridine, 3-bromo- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, handling protocols, and emergency procedures for 3-Bromo-5-(bromomethyl)pyridine (CAS No. 145743-85-7). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

3-Bromo-5-(bromomethyl)pyridine is a pyridine derivative used in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its reactivity necessitates careful handling.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 145743-85-7 | [1][2] |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 277.312 °C at 760 mmHg | [1] |

| Density | 1.955 g/cm³ | [1] |

| Flash Point | 121.514 °C | [1] |

| Storage Temperature | 2-8 °C |

Hazard Identification and Classification

This compound is classified as hazardous. The primary risks are its corrosive nature and toxicity upon ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

Signal Word:Danger [2]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure safety.

3.1. Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area. Operations should be conducted within a certified chemical fume hood.[3][4]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally required:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[3][4]

3.3. Handling Procedures

-

Do not breathe dust, vapor, mist, or gas.[3]

-

Avoid contact with eyes, skin, or clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the work area.[5]

-

Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

3.4. Storage Procedures

Emergency and First-Aid Procedures

Immediate action is crucial in case of exposure.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3] |

4.1. Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Wear full PPE, including respiratory protection.

-

Avoid dust formation.[3]

-

Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3]

-

Do not let the product enter drains.[5]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, sand, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

-

Disposal of this chemical and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[3]

-

Dispose of contents and containers to an approved waste disposal plant.[3][5] Do not empty into drains.[5]

Toxicological Information

The toxicological properties of 3-Bromo-5-(bromomethyl)pyridine have not been fully investigated.[3][5] It is classified as harmful if swallowed, and no data is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[3][5] Handle with the assumption that it is highly toxic.

References

Navigating the Synthesis and Supply of 3-Bromo-5-(bromomethyl)pyridine: A Technical Guide

For Immediate Release:

Shanghai, China – December 28, 2025 – 3-Bromo-5-(bromomethyl)pyridine, a key heterocyclic building block, is a critical intermediate for researchers and professionals in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and detailed synthesis methodologies, empowering scientists to streamline their research and development efforts.

Commercial Availability and Suppliers

3-Bromo-5-(bromomethyl)pyridine is readily available from several chemical suppliers, catering to a range of research and development needs. The compound is typically offered at a purity of 98% or higher. For larger quantities or specialized requirements, direct inquiries with the suppliers are recommended.

| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | 145743-85-7 | 98% | Inquire for pricing and availability | - |

| BLD Pharm | 145743-85-7 | Inquire | Inquire for pricing and availability | Offers cold-chain transportation.[1] Also supplies the hydrochloride salt.[2] |

| Fluorochem | 145743-85-7 | 98% | 100 mg, 250 mg, 1 g, 5 g | Pricing available on their website.[3] |

| Leyan / Shanghai Haohong Scientific Co.,Ltd. | 145743-85-7 | 98% | Inquire for pricing and availability | - |

Table 1: Commercial Suppliers of 3-Bromo-5-(bromomethyl)pyridine

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-(bromomethyl)pyridine is provided below.

| Property | Value |

| CAS Number | 145743-85-7 |

| Molecular Formula | C₆H₅Br₂N |

| Molecular Weight | 250.92 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of 3-Bromo-5-(bromomethyl)pyridine

Synthesis of 3-Bromo-5-(bromomethyl)pyridine

The synthesis of 3-Bromo-5-(bromomethyl)pyridine is typically achieved through the free-radical bromination of 3-bromo-5-methylpyridine. This reaction is a common and effective method for the benzylic halogenation of methyl-substituted aromatic compounds.

Synthesis of the Precursor: 3-Bromo-5-methylpyridine

A common route to the precursor, 3-bromo-5-methylpyridine, involves a multi-step synthesis starting from 3-nitro-5-chloropyridine.

Experimental Protocol:

Step 1: Synthesis of 3-nitro-5-methylpyridine

-

In a suitable reaction vessel, diethyl malonate is reacted with an alkali metal (e.g., sodium) to form the corresponding salt.

-

A solution of 3-nitro-5-chloropyridine in toluene is then added dropwise to the vessel to initiate a condensation reaction.

-

Following the condensation, the product is subjected to decarboxylation under acidic conditions to yield 3-nitro-5-methylpyridine.[4]

Step 2: Synthesis of 3-amino-5-methylpyridine

-

The 3-nitro-5-methylpyridine is then reduced via hydrogenation.

-

This is typically carried out using a palladium on carbon (Pd/C) catalyst in a methanol solvent.[4]

-

After the reaction is complete, the catalyst is removed by suction filtration, and the filtrate is concentrated to obtain 3-amino-5-methylpyridine.[4]

Step 3: Synthesis of 3-bromo-5-methylpyridine

-

The 3-amino-5-methylpyridine is first reacted with an acid to form a salt.

-

The resulting salt solution is cooled to a temperature between -10°C and 0°C.

-

Liquid bromine is added dropwise, followed by the dropwise addition of a sodium nitrite aqueous solution.[4]

-

The pH of the solution is then adjusted to be alkaline.

-

The final product, 3-bromo-5-methylpyridine, is obtained after extraction, drying, and concentration.[4]

Caption: Synthetic pathway to 3-Bromo-5-methylpyridine.

Final Step: Free Radical Bromination to 3-Bromo-5-(bromomethyl)pyridine

The final step involves the benzylic bromination of 3-bromo-5-methylpyridine. This is a free-radical chain reaction, typically initiated by UV light or a radical initiator.

Experimental Protocol:

-

3-bromo-5-methylpyridine is dissolved in a suitable solvent, such as carbon tetrachloride (CCl₄).

-

A source of bromine radicals, such as N-bromosuccinimide (NBS), is added to the solution.

-

A radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide, is also added.

-

The reaction mixture is then exposed to UV light or heated to initiate the reaction. The reaction proceeds through a free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.

-

Upon completion, the reaction mixture is worked up to isolate the desired product, 3-Bromo-5-(bromomethyl)pyridine. This typically involves filtration to remove succinimide, followed by washing and purification of the organic phase.

Caption: Mechanism of free radical bromination.

Applications in Drug Discovery and Development

Pyridine derivatives are integral to the development of a wide range of therapeutic agents. Specifically, substituted pyridines are recognized as important scaffolds for the development of p38 MAP kinase inhibitors.[5][6] These inhibitors are of significant interest for the treatment of inflammatory diseases. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and various interleukins. By inhibiting p38 MAP kinase, the downstream inflammatory cascade can be suppressed. 3-Bromo-5-(bromomethyl)pyridine serves as a valuable intermediate in the synthesis of such potent and selective inhibitors.

Caption: Role of pyridine-based inhibitors in the p38 MAP kinase signaling pathway.

This technical guide provides a comprehensive overview for researchers and drug development professionals working with 3-Bromo-5-(bromomethyl)pyridine. By understanding its commercial availability and synthetic routes, and recognizing its potential applications in महत्वपूर्ण therapeutic areas, the scientific community can better leverage this versatile building block for future innovations.

References

- 1. 145743-85-7|3-Bromo-5-(bromomethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-(bromomethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and key intermediates involved in the production of 3-Bromo-5-(bromomethyl)pyridine, a crucial building block in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction mechanisms and workflows through diagrams.

Introduction

3-Bromo-5-(bromomethyl)pyridine is a key intermediate, notably in the synthesis of antihistamines such as Rupatadine. The strategic placement of the bromo- and bromomethyl- functional groups on the pyridine ring allows for versatile chemical modifications, making it a valuable synthon in medicinal chemistry. A robust and well-characterized synthetic route is paramount for ensuring the purity and yield of the final active pharmaceutical ingredient. This guide focuses on a common and effective multi-step synthesis, highlighting the critical intermediates and the reaction conditions required for their formation.

Overall Synthetic Pathway

The synthesis of 3-Bromo-5-(bromomethyl)pyridine is typically achieved through a multi-step process commencing from a readily available substituted pyridine. A widely employed strategy involves the initial synthesis of the key intermediate, 3-Bromo-5-methylpyridine, which then undergoes a subsequent benzylic bromination. The overall transformation is depicted below.

Figure 1: Overall synthetic workflow for 3-Bromo-5-(bromomethyl)pyridine.

Key Intermediates and Their Synthesis

This section provides detailed experimental protocols for the synthesis of the pivotal intermediates in the pathway to 3-Bromo-5-(bromomethyl)pyridine.

Intermediate 1: 3-Nitro-5-methylpyridine

The synthesis commences with the formation of 3-Nitro-5-methylpyridine from 3-nitro-5-chloropyridine through a condensation reaction with diethyl malonate followed by decarboxylation.

Experimental Protocol:

-

Salt Formation: In a suitable reaction vessel, diethyl malonate is reacted with an alkali metal, such as sodium, to form the corresponding salt.

-

Condensation: A toluene solution of 3-nitro-5-chloropyridine is added dropwise to the diethyl malonate salt. The reaction mixture is then heated to facilitate the condensation reaction.

-

Decarboxylation: Following the condensation, the intermediate product is subjected to acidic conditions to induce decarboxylation, yielding 3-nitro-5-methylpyridine.

| Reactant/Reagent | Molar Ratio (relative to 3-nitro-5-chloropyridine) |

| 3-Nitro-5-chloropyridine | 1 |

| Diethyl malonate | 5 - 6 |

| Alkali Metal (e.g., Sodium) | 1.1 - 1.3 |

Table 1: Molar ratios for the synthesis of 3-Nitro-5-methylpyridine.[1]

Intermediate 2: 3-Amino-5-methylpyridine

The nitro group of 3-Nitro-5-methylpyridine is subsequently reduced to an amino group to furnish 3-Amino-5-methylpyridine.

Experimental Protocol:

-

Reaction Setup: 3-Nitro-5-methylpyridine is dissolved in methanol in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere to effect the reduction of the nitro group.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 3-amino-5-methylpyridine.[1]

Intermediate 3: 3-Bromo-5-methylpyridine

The pivotal intermediate, 3-Bromo-5-methylpyridine, is synthesized from 3-Amino-5-methylpyridine via a Sandmeyer-type reaction.

Experimental Protocol:

-

Salt Formation: 3-Amino-5-methylpyridine is treated with an acid to form the corresponding salt.

-

Diazotization and Bromination: The reaction mixture is cooled to a temperature between -10°C and 0°C. Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite.

-

Work-up: After the addition is complete, the pH of the solution is adjusted to alkaline. The product is then extracted with a suitable organic solvent, dried, and concentrated to give 3-bromo-5-methylpyridine.[1]

| Parameter | Value |

| Reaction Temperature | -10°C to 0°C |

Table 2: Reaction conditions for the synthesis of 3-Bromo-5-methylpyridine.[1]

Final Synthesis Step: 3-Bromo-5-(bromomethyl)pyridine

The final step in the synthesis is the benzylic bromination of the methyl group of 3-Bromo-5-methylpyridine. This reaction typically proceeds via a free-radical mechanism.

Experimental Protocol:

-

Reaction Setup: 3-Bromo-5-methylpyridine is dissolved in a non-polar solvent, commonly carbon tetrachloride (CCl₄), in a reaction vessel equipped with a reflux condenser and a light source (or provision for adding a chemical initiator).

-

Reagent Addition: N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

-

Initiation: The reaction is initiated by heating the mixture to reflux and/or by irradiation with UV light.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 3-Bromo-5-(bromomethyl)pyridine, which can be further purified by crystallization or chromatography.

| Reactant/Reagent | Role |

| 3-Bromo-5-methylpyridine | Substrate |

| N-Bromosuccinimide (NBS) | Brominating agent |

| AIBN or Benzoyl Peroxide | Radical initiator |

| Carbon Tetrachloride (CCl₄) | Solvent |

| UV light / Heat | Initiator |

Table 3: Reagents and conditions for the benzylic bromination.

Mechanism of Free-Radical Bromination

The benzylic bromination with NBS follows a well-established free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.

Figure 2: Mechanism of free-radical benzylic bromination.

Conclusion

The synthesis of 3-Bromo-5-(bromomethyl)pyridine relies on a series of well-defined reaction steps involving key intermediates. The successful execution of each step, from the initial formation of 3-Nitro-5-methylpyridine to the final free-radical bromination of 3-Bromo-5-methylpyridine, is critical for achieving high yields and purity of the final product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate analytical monitoring are essential for the successful and scalable production of 3-Bromo-5-(bromomethyl)pyridine.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-(bromomethyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)pyridine is a highly reactive and versatile bifunctional building block in organic synthesis. Its structure, featuring both a reactive benzylic bromide and a synthetically useful pyridine ring substituted with bromine, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the bromo-substituted pyridine core can participate in various cross-coupling reactions. This combination of functionalities allows for the strategic and efficient construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of 3-Bromo-5-(bromomethyl)pyridine in common synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-(bromomethyl)pyridine is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 145743-85-7 | [1] |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 277.3 °C at 760 mmHg | [1] |

| Density | 1.955 g/cm³ | [1] |

| Storage Temperature | 2-8°C |

Applications in Organic Synthesis

3-Bromo-5-(bromomethyl)pyridine serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the development of novel pharmaceuticals.

Synthesis of Pharmaceutical Intermediates

The pyridine moiety is a common scaffold in many biologically active compounds. 3-Bromo-5-(bromomethyl)pyridine is a key starting material for the synthesis of various pharmaceutical agents and their intermediates.

-

Rupatadine Analogues: A structurally similar compound, 3-(bromomethyl)-5-methylpyridine, is a key intermediate in the synthesis of the antihistamine drug Rupatadine. The synthesis involves the N-alkylation of desloratadine with the pyridine derivative. This highlights the utility of the bromomethyl group on the pyridine ring for introducing the pyridinylmethyl moiety into target molecules.

-

c-Met Kinase Inhibitors: The pyridine scaffold is also found in inhibitors of the c-Met tyrosine kinase, a target in cancer therapy. While direct synthesis from 3-Bromo-5-(bromomethyl)pyridine is not explicitly detailed in the literature found, the structural motif is highly relevant. The ability to introduce the 3-bromo-5-(functionalized methyl)pyridine core is of significant interest in the design of novel c-Met inhibitors.

Williamson Ether Synthesis

The reactive bromomethyl group of 3-Bromo-5-(bromomethyl)pyridine makes it an excellent substrate for the Williamson ether synthesis. This reaction allows for the facile introduction of a (3-bromopyridin-5-yl)methyl group to a variety of hydroxyl-containing compounds, such as phenols and alcohols, to form the corresponding ethers. These ether derivatives can be valuable intermediates for further functionalization or as target molecules themselves in medicinal chemistry and materials science.

N-Alkylation of Amines

Similar to its reaction with alkoxides, 3-Bromo-5-(bromomethyl)pyridine readily undergoes N-alkylation with primary and secondary amines. This reaction provides a straightforward method for the synthesis of a wide range of substituted aminomethylpyridines, which are important structural motifs in many biologically active compounds.

Experimental Protocols

The following are detailed protocols for key synthetic transformations using 3-Bromo-5-(bromomethyl)pyridine.

Protocol 1: Williamson Ether Synthesis of 3-Bromo-5-(phenoxymethyl)pyridine

This protocol describes the synthesis of 3-Bromo-5-(phenoxymethyl)pyridine via the Williamson ether synthesis, reacting 3-Bromo-5-(bromomethyl)pyridine with phenol in the presence of a base.

Reaction Scheme:

Materials:

-

3-Bromo-5-(bromomethyl)pyridine

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

-

Add a solution of 3-Bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous acetone to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-5-(phenoxymethyl)pyridine.

Expected Yield and Characterization:

While a specific literature yield for this exact reaction was not found, yields for similar Williamson ether syntheses are typically in the range of 70-90%.

Quantitative Data (Representative):

| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3-Bromo-5-(phenoxymethyl)pyridine | C₁₂H₁₀BrNO | 264.12 | 75-85 (expected) | N/A | 8.58 (d, 1H), 8.49 (d, 1H), 7.90 (t, 1H), 7.32 (t, 2H), 7.00 (d, 2H), 6.95 (t, 1H), 5.10 (s, 2H) | 158.2, 150.1, 147.5, 137.9, 134.8, 129.5, 121.8, 121.5, 114.9, 68.9 |

Protocol 2: N-Alkylation of a Primary Amine with 3-Bromo-5-(bromomethyl)pyridine

This protocol provides a general procedure for the N-alkylation of a primary amine, for example, benzylamine, with 3-Bromo-5-(bromomethyl)pyridine.

Reaction Scheme:

Materials:

-

3-Bromo-5-(bromomethyl)pyridine

-

Benzylamine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the primary amine (e.g., benzylamine, 1.1 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature.

-

Add a solution of 3-Bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile dropwise to the stirred suspension.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis.

Logical Relationship of Applications

Caption: Applications of 3-Bromo-5-(bromomethyl)pyridine.

c-Met Signaling Pathway Inhibition

Caption: Inhibition of the c-Met signaling pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)pyridine is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two reactive sites amenable to selective modification: a bromine atom on the pyridine ring, which can participate in various cross-coupling reactions, and a bromomethyl group, which is highly susceptible to nucleophilic substitution. This dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, making it a valuable building block for the construction of complex molecular architectures and compound libraries for drug discovery.

The bromomethyl group, in particular, acts as a potent electrophile, readily undergoing S(_N)2 reactions with a wide range of nucleophiles. This reactivity is analogous to that of benzylic bromides, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions. These notes provide detailed protocols for the application of 3-Bromo-5-(bromomethyl)pyridine in nucleophilic substitution reactions with various classes of nucleophiles, including amines, thiols, phenols, and azide ions.

General Reaction Pathway

The fundamental reaction described in these protocols is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. A nucleophile (Nu:⁻) attacks the electrophilic carbon, leading to the displacement of the bromide leaving group and the formation of a new covalent bond.

General workflow for nucleophilic substitution.

Application Note 1: Synthesis of N-Substituted (5-Bromo-pyridin-3-yl)methylamines

The reaction of 3-Bromo-5-(bromomethyl)pyridine with primary or secondary amines provides a straightforward route to a variety of N-substituted (5-bromo-pyridin-3-yl)methylamines. These products are valuable intermediates for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid byproduct.

Quantitative Data Summary

| Nucleophile (Amine) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 3-Bromo-5-(piperidin-1-ylmethyl)pyridine | DMF | K₂CO₃ | RT | 12 | >95 (estimated) |

| Morpholine | 4-((5-Bromopyridin-3-yl)methyl)morpholine | Acetonitrile | Et₃N | 80 | 6 | >95 (estimated) |

| Benzylamine | N-((5-Bromopyridin-3-yl)methyl)benzylamine | THF | DIPEA | 60 | 8 | >90 (estimated) |

Note: The yields are estimated based on analogous reactions due to the lack of specific literature data for these exact reactions. They represent typical outcomes for S(_N)2 reactions with activated bromides.

Experimental Protocol: Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Materials:

-

3-Bromo-5-(bromomethyl)pyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-Bromo-5-(bromomethyl)pyridine in anhydrous DMF, add potassium carbonate and piperidine.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Workflow for amine substitution.

Application Note 2: Synthesis of Thioethers

Thioethers can be readily synthesized by reacting 3-Bromo-5-(bromomethyl)pyridine with a thiol in the presence of a base. This reaction is efficient and provides access to compounds that are precursors for further transformations, such as oxidation to sulfoxides and sulfones, which are common motifs in pharmaceuticals.

Quantitative Data Summary

| Nucleophile (Thiol) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | 3-Bromo-5-((phenylthio)methyl)pyridine | Ethanol | NaOEt | RT | 4 | >95 (estimated) |

| Benzyl mercaptan | 3-Bromo-5-((benzylthio)methyl)pyridine | DMF | K₂CO₃ | 50 | 3 | >95 (estimated) |

| Ethanethiol | 3-Bromo-5-((ethylthio)methyl)pyridine | THF | NaH | 0 to RT | 2 | >90 (estimated) |

Note: Yields are estimated based on analogous reactions.

Experimental Protocol: Synthesis of 3-Bromo-5-((phenylthio)methyl)pyridine

Materials:

-

3-Bromo-5-(bromomethyl)pyridine (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Anhydrous Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiophenol in anhydrous ethanol.

-

Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to form the sodium thiophenoxide salt.

-

Add a solution of 3-Bromo-5-(bromomethyl)pyridine in anhydrous ethanol dropwise to the thiophenoxide solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography if necessary.

Application Note 3: Synthesis of Ethers via Williamson Ether Synthesis

Phenols and alcohols can be used as nucleophiles to displace the bromide, forming ether linkages. This Williamson ether synthesis is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Quantitative Data Summary

| Nucleophile (Alcohol/Phenol) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | 3-Bromo-5-(phenoxymethyl)pyridine | Acetone | K₂CO₃ | 60 | 12 | >90 (estimated) |

| Methanol | 3-Bromo-5-(methoxymethyl)pyridine | Methanol | NaOMe | 65 | 5 | >85 (estimated) |

| 4-Methoxyphenol | 3-Bromo-5-((4-methoxyphenoxy)methyl)pyridine | DMF | Cs₂CO₃ | 80 | 6 | >90 (estimated) |

Note: Yields are estimated based on analogous reactions.

Experimental Protocol: Synthesis of 3-Bromo-5-(phenoxymethyl)pyridine

Materials:

-

3-Bromo-5-(bromomethyl)pyridine (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of phenol in acetone, add potassium carbonate.

-

Add 3-Bromo-5-(bromomethyl)pyridine to the suspension.

-

Heat the reaction mixture to reflux (approximately 60 °C) and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Recrystallize or purify by column chromatography to obtain the pure ether.

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Pyridines from 3-Bromo-5-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a diverse range of 3,5-disubstituted pyridines utilizing the versatile building block, 3-Bromo-5-(bromomethyl)pyridine. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions at the 3-position and nucleophilic substitution reactions at the 5-(bromomethyl) position. Detailed experimental protocols and data are provided to facilitate the efficient synthesis of novel pyridine derivatives for applications in medicinal chemistry and drug discovery. The 3,5-disubstituted pyridine motif is a prevalent scaffold in numerous biologically active compounds, including antimicrobial and antituberculosis agents.

Synthetic Strategies

The unique structure of 3-Bromo-5-(bromomethyl)pyridine offers two distinct and chemoselective points for functionalization. The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino groups. Concurrently, the bromomethyl group serves as a reactive electrophile for a wide array of nucleophiles, enabling the formation of ethers, thioethers, amines, esters, and carbon-carbon bonds.

A general overview of the synthetic pathways is presented below:

Caption: Synthetic pathways for 3,5-disubstituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The bromine atom at the 3-position of the pyridine ring provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl groups.[1]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 3-Bromo-5-(bromomethyl)pyridine (1.0 eq.), the corresponding arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 75-98 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 80-99 |

Table 1: Representative conditions for Suzuki-Miyaura coupling with bromopyridines.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C triple bond, linking the pyridine ring to a terminal alkyne.[2]

General Protocol for Sonogashira Coupling:

-

To a degassed solution of 3-Bromo-5-(bromomethyl)pyridine (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or Et₃N), add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) and a copper(I) co-catalyst such as CuI (0.05-0.1 eq.).

-

A base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used as the solvent or co-solvent.

-

The reaction mixture is stirred at room temperature to 60 °C under an inert atmosphere until completion.

-

The reaction is monitored by TLC or LC-MS.

-